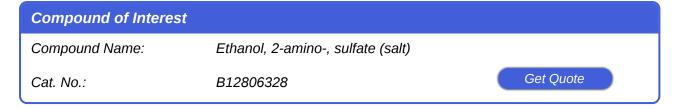


# potential industrial and pharmaceutical uses of ethanol, 2-amino-, sulfate (salt)

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An In-depth Technical Guide on the Potential Industrial and Pharmaceutical Uses of **Ethanol**, **2-amino-**, **sulfate** (salt)

## **Abstract**

**Ethanol, 2-amino-, sulfate (salt)**, commonly known as Ethanolamine-O-sulfate (EOS) or 2-aminoethyl hydrogen sulfate, is an organic compound with significant potential in both industrial and pharmaceutical sectors. Primarily recognized as a crucial chemical intermediate and a specific enzyme inhibitor, its applications range from the synthesis of polymers to a research tool in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

## Introduction

Ethanolamine-O-sulfate (EOS) is the sulfate ester of ethanolamine.[1] It is a white crystalline powder at room temperature and is valued for its unique chemical reactivity and biological activity.[2][3] Industrially, it serves as a key intermediate in the synthesis of ethylenimine, a monomer used in the paper and textile industries.[4] In the pharmaceutical realm, EOS is a well-characterized inhibitor of GABA transaminase, the primary enzyme responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA).[1] This property makes it an invaluable tool for neuroscientific research and gives it potential as a therapeutic agent for conditions involving GABAergic dysfunction, such as epilepsy.[1]



This whitepaper will explore the multifaceted nature of this compound, presenting its properties, synthesis protocols, detailed applications, and relevant biological pathways.

# **Chemical and Physical Properties**

The fundamental properties of **Ethanol, 2-amino-, sulfate (salt)** are summarized below. These characteristics are essential for its handling, application, and synthesis.

Property	Value	References
Chemical Name	2-Aminoethyl hydrogen sulfate	[1][5]
Synonyms	Ethanolamine-O-sulfate (EOS), Aminoethyl sulfate, 2- Aminoethyl sulfuric acid, Mono(2-aminoethyl)sulfate	[1][2][5][6]
CAS Number	926-39-6	[1][5]
Molecular Formula	C2H7NO4S	[1][5]
Molecular Weight	141.15 g/mol	[1][5]
Appearance	White to slightly beige fine crystalline powder	[2][3]
Melting Point	277 °C (decomposes)	[1][3]
Solubility	Soluble in water, slightly soluble in methanol	[3]
рКа	-4.33 (Predicted)	[3]
LogP	-3.96 at 25°C	[3]

# **Industrial Applications**

The industrial utility of ethanolamine sulfate is primarily as a chemical intermediate. The parent compound, ethanolamine, and its other forms (di- and triethanolamine) have a broader range of direct applications, which are often contextually relevant.



### **Chemical Intermediate**

The most significant industrial use of 2-aminoethyl hydrogen sulfate is as a precursor in the production of ethylenimine and its derivatives.[4] Ethylenimine is a highly reactive molecule used to produce finishing compositions for the paper and textile industries.[4] The compound is also a useful intermediate in the synthesis of various textiles, dyes, and polyamines.[7]

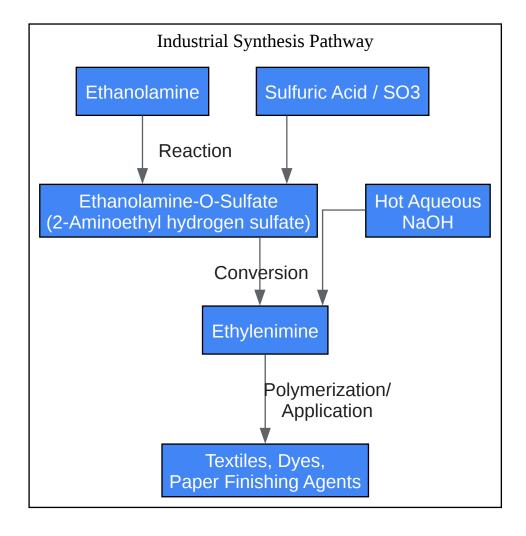
### **Corrosion Inhibition**

While studies often focus on the parent ethanolamine, these compounds are effective corrosion inhibitors for various metals. Ethanolamines have been shown to inhibit the corrosion of zinc in sulfamic and phosphoric acid, nickel in sulfuric acid, and steel in concrete.[8][9][10][11] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions.[8][9]

## **Gas Sweetening (Contextual Application)**

Ethanolamines, particularly monoethanolamine (MEA) and diethanolamine (DEA), are widely used in industrial gas scrubbing processes to remove acidic gases like hydrogen sulfide (H<sub>2</sub>S) and carbon dioxide (CO<sub>2</sub>).[12][13][14][15][16] This "gas sweetening" is critical in natural gas processing and oil refining.[15][17] While the sulfate salt itself is not directly used for this, its synthesis from ethanolamine places it within this industrial ecosystem.





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Caption: Role of EOS as a key industrial intermediate.

# **Pharmaceutical Applications**

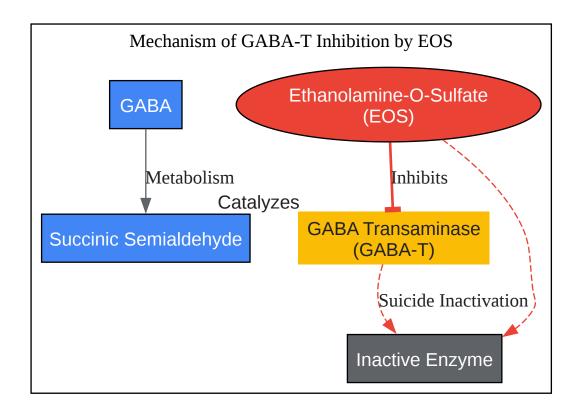
In the pharmaceutical and biomedical fields, ethanolamine-O-sulfate is primarily valued as a specific enzyme inhibitor for research purposes, with some investigated therapeutic potential.

## **GABA Transaminase Inhibition**

The principal pharmacological action of EOS is the inhibition of 4-aminobutyrate aminotransferase (GABA-T), the enzyme that catabolizes GABA.[1] EOS acts as a "suicide" or enzyme-induced inhibitor.[18] By preventing GABA metabolism, EOS administration leads to a



significant elevation of GABA levels in the brain. This makes it an essential tool for studying the function of the GABAergic system.[1]



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Caption: Inhibition of GABA metabolism by EOS.

## Neuropharmacological Research

Due to its effect on GABA levels, EOS is used as a research tool to probe the physiological roles of GABA. Studies have shown that intraventricular administration of EOS in rats enhances GABA secretion into the hypophysial portal blood, which subsequently suppresses prolactin secretion.[1][19][20] This demonstrates a direct link between central GABAergic activity and endocrine regulation.

## **Potential Therapeutic Uses**

Anticonvulsant: By increasing brain GABA levels, a major inhibitory neurotransmitter, EOS
has demonstrated anticonvulsant properties in animal models.[1]



• Diuretic: EOS has also been noted to have a diuretic effect.[1]

The parent compound, ethanolamine, is used more directly in pharmaceutical formulations, typically as a pH adjuster, buffering agent, or to form emulsions.[12][21][22][23] It is also used to create sclerosing agents like ethanolamine oleate for treating hemorrhoids.[12][22][23]

# Synthesis and Experimental Protocols Synthesis of 2-Aminoethyl Hydrogen Sulfate

The synthesis of EOS generally involves the reaction of ethanolamine with a sulfating agent.

Protocol 1: Reaction with Sulfuric Acid in a Solvent[24]

- Add 100 mL of ethanolamine to 400 mL of toluene in a reaction vessel.
- Add 100 mg of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).
- Slowly add 1.1 equivalents of 98% concentrated sulfuric acid while maintaining the temperature below 40°C. The addition should be completed over 1 hour.
- Stir the mixture for an additional 30 minutes post-addition.
- Equip the vessel with an oil-water separator and heat to 110°C for reflux dehydration.
- Continue reflux for approximately 1 hour or until water no longer separates.
- Cool the reaction solution to below 30°C.
- Filter the resulting precipitate.
- Wash the filter cake with ethanol (volume ratio of cake to ethanol is 1:1).
- Dry the final product to obtain powdered 2-aminoethyl hydrogen sulfate.

Protocol 2: Reaction with Gaseous Sulfur Trioxide[4]

Introduce ethanolamine into a suitable reaction chamber.

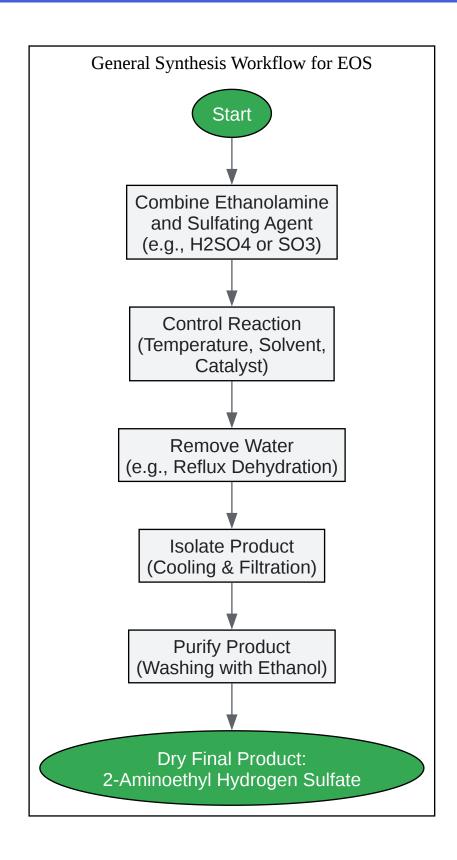






- Pass gaseous sulfur trioxide (SO<sub>3</sub>), entrained in a carrier gas like dry air or nitrogen, into the reaction chamber. The reaction is spontaneous.
- The initial reaction product is a mixture of 2-aminoethyl hydrogen sulfate and N-(β-hydroxyethyl) sulfamic acid.
- Heat the reaction product mixture to a temperature between 120°C and 180°C. This step converts the N-(β-hydroxyethyl) sulfamic acid intermediate into the desired 2-aminoethyl hydrogen sulfate. The time required for conversion depends on the temperature (e.g., ~3 hours at 150°C).





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Caption: Generalized workflow for the synthesis of EOS.



# Analytical Protocol: Determination in Water by LC-MS/MS (ASTM D-7599)[25]

This protocol outlines a method for the quantitative analysis of ethanolamines in water.

### Standard Preparation:

- Prepare a series of calibration standards from a certified stock solution in water. A typical concentration range is 5 ppb to 1000 ppb.
- Prepare a surrogate standard stock solution (e.g., Diethanolamine-D8) and spike into all samples and standards to monitor recovery.

#### Sample Preparation:

- For recovery testing, prepare spike solutions by adding known amounts of the stock solution to blank water (e.g., to achieve 50, 100, and 250 ppb).
- Add the surrogate standard to a 5 mL aliquot of each sample.
- Filter the final solution through a 0.45 μm PVDF syringe filter into an HPLC vial.

### LC-MS/MS Analysis:

- Inject the prepared samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
- Use an appropriate column and mobile phase gradient to achieve separation of the target analytes.
- The mass spectrometer is operated in a suitable mode (e.g., Multiple Reaction Monitoring
   MRM) for sensitive and selective detection and quantification.

#### Quantification:

 Generate a calibration curve by plotting the response of the standards against their concentration.



 Determine the concentration of ethanolamine sulfate in the samples by comparing their response to the calibration curve, correcting for surrogate recovery.

## **Safety and Toxicology**

**Ethanol, 2-amino-, sulfate (salt)** is classified as a hazardous substance.

- Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][3][6] It may also cause respiratory tract irritation.[2]
- GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).[6]
- Toxicological Effects: In oral lethal-dose studies in mice, it has been observed to cause somnolence and excitement.[6][25] The toxicological properties have not been fully investigated.[2] The parent compound, ethanolamine, can produce chemical burns and, upon repeated exposure, contact dermatitis.[26]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound.

## Conclusion

**Ethanol, 2-amino-, sulfate (salt)** is a compound of dual significance. In industry, it functions as a valuable intermediate for producing polymers and specialty chemicals essential for the textile and paper sectors. In pharmacology and neuroscience, its role as a potent and specific inhibitor of GABA transaminase makes it an indispensable research tool for exploring the complexities of the central nervous system and a candidate for further investigation into anticonvulsant therapies. A thorough understanding of its synthesis, chemical properties, and biological activity is crucial for leveraging its full potential in both of these critical fields. Further research into its therapeutic applications and toxicological profile is warranted.

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